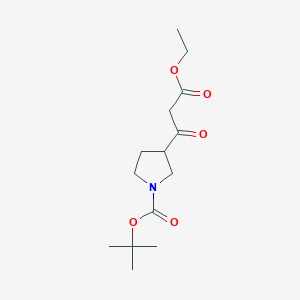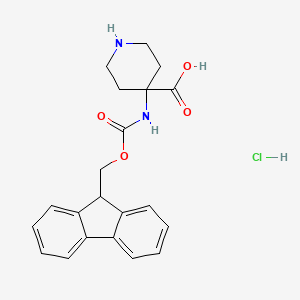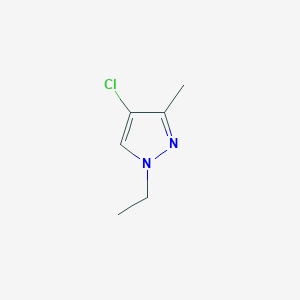
Methyl 4-(2-aminophenoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-aminophenoxy)benzoate” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound has a melting point range of 75 - 78 degrees Celsius .Applications De Recherche Scientifique
1. Synthesis and Characterization in Material Science
Methyl 4-(2-aminophenoxy)benzoate derivatives have been synthesized and characterized, indicating their potential in material sciences. For instance, diorganotin(IV) complexes of methyl 2-{4-hydroxy-3-[(2-hydroxy-phenylimino)-methyl]-phenylazo}-benzoate (H2L) have been obtained and analyzed using various spectroscopic methods, revealing intricate details about their molecular structures, such as a distorted octahedral geometry around a tin atom in solid state and a trigonal bipyramidal geometry surrounding the tin atom in some complexes (Basu, Masharing, & Das, 2012).
2. Photopolymerization and Photophysical Properties
The compound has been studied for its potential in photopolymerization processes. A study on alkoxyamine bearing a chromophore group linked to the aminoxyl function demonstrated its decomposition under UV irradiation to generate corresponding radicals, a significant finding for the field of photopolymerization (Guillaneuf et al., 2010). Furthermore, S, N, and Se-modified methyl salicylate derivatives related to this compound have been synthesized, and their photophysical properties examined, revealing insights into the effect of substituent moieties on the photophysical properties of these compounds (Yoon et al., 2019).
3. Potential Precursor for Schiff Base Derivatives
Methyl 4-(4-aminostyryl) benzoate, a derivative, was characterized as a potential precursor in the synthesis of Schiff base derivatives, suggesting its role in synthesizing materials with potential applications in various fields (Mohamad, Hassan, & Yusoff, 2017).
4. Studies in Liquid Crystal Behavior
Compounds related to this compound have been analyzed for their mesophase behavior in liquid crystals, providing valuable data for the development of materials with specific liquid crystal properties (Naoum, Fahmi, Ahmed, & Saad, 2015).
5. Studies in Molecular Polarizability and Phase Transitions
Research has been conducted on the molecular polarizability and phase transition studies in liquid crystalline mixtures, including compounds related to this compound, which is crucial for understanding the material's properties under different conditions (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl 4-(2-aminophenoxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific proteins, altering their conformation and activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their function . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of this compound to its target molecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of careful dosage selection in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in the catabolism of aromatic compounds, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .
Propriétés
IUPAC Name |
methyl 4-(2-aminophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELUEATXCULFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299168 | |
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113187-84-1 | |
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113187-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-aminophenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)


![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

